1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a thiophene ring, and a cyclopentyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 4-fluorobenzylamine by reacting 4-fluorobenzyl chloride with ammonia.
Step 2: Synthesis of the thiophene derivative by introducing the hydroxyethyl group to the thiophene ring.
Step 3: Formation of the cyclopentyl intermediate through cyclization reactions.
Step 4: Coupling of the intermediates under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions on the fluorobenzyl group can introduce various functional groups.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
- 1-(4-Bromobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQWOYGQWCCJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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